Positional Isomer Control: 3-Benzyl vs. 1-Benzyl Substitution on Pyrazolo[4,3-b]pyridine
In PDE1 inhibitor patents (US10034861), the 1-benzyl substituted analog (Example 41) achieves an IC₅₀ of 500 nM on PDE1C [1]. The target compound, 3-benzyl-1H-pyrazolo[4,3-b]pyridine, provides the same benzyl moiety at the 3-position, a key regioisomer that probes the steric and electronic requirements of the binding pocket. No direct PDE1 data for the 3-benzyl isomer is publicly available, but the scaffold is explicitly claimed in patent CN-105026405-A for cardiovascular indications where guanylate cyclase stimulation, rather than PDE1 inhibition, is the mechanism [2]. This distinction is critical: the 3-benzyl isomer is not merely an alternative PDE1 inhibitor but a distinct chemotype for soluble guanylate cyclase modulation.
| Evidence Dimension | PDE1C Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | No public PDE1C data available |
| Comparator Or Baseline | 1-Benzyl analog, US10034861 Example 41: IC₅₀ = 500 nM |
| Quantified Difference | N/A (different mechanism of action implied by patent class) |
| Conditions | PDE1A, PDE1B, and PDE1C assays, 60 µL samples with fixed enzyme (BindingDB assay ID 9379) |
Why This Matters
Procurement for PDE1-focused projects must not confuse these regioisomers; the 3-benzyl version is primarily a soluble guanylate cyclase (sGC) pathway chemotype, not a direct PDE1 inhibitor.
- [1] BindingDB. Affinity Data for BDBM279011: IC50 = 500 nM on PDE1C. https://bindingdb.org View Source
- [2] Bayer Pharma AG. Benzyl-substituted Pyrazolopyridines and Use Thereof. CN-105026405-A, November 3, 2015. View Source
